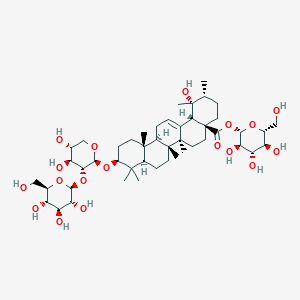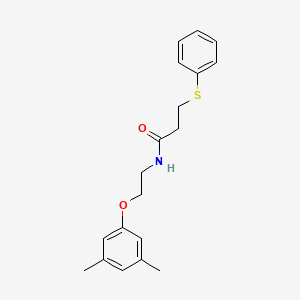![molecular formula C19H20ClFN4O2S2 B2491142 4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide CAS No. 338954-01-1](/img/structure/B2491142.png)
4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C19H20ClFN4O2S2 and its molecular weight is 454.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antibacterial and Antifungal Activities
Research has shown that compounds related to 4-chloro-N-(1-{4-ethyl-5-[(3-fluorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}ethyl)benzenesulfonamide demonstrate significant antibacterial and antifungal activities. For instance, novel sulfanilamide-derived 1,2,3-triazole compounds, which are structurally related, have been found to exhibit promising antibacterial potency against various strains, except for certain Candida species (Wang, Wan, & Zhou, 2010).
Potential Anticancer Activity
Several studies have synthesized derivatives of similar compounds as potential anticancer agents. For example, 4-chloro-N-(4,5-dihydro-5-oxo-1-R2-1H-1,2,4-triazol-3-yl)-5-methyl-2-(R1-methylthio)benzenesulfonamide derivatives have shown remarkable activity against human tumor cell lines at low micromolar levels (Sławiński, Żołnowska, Orlewska, & Chojnacki, 2012).
Synthesis and Characterization
The synthesis and characterization of these compounds are crucial for understanding their potential applications. For instance, the synthesis of novel 1,2,4-triazole derivatives with various functional groups has been studied, providing insights into their structural and chemical properties (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016).
Photodynamic Therapy
Compounds related to this compound have been investigated for their potential in photodynamic therapy, particularly in the treatment of cancer. The synthesized zinc phthalocyanine derivatives, for instance, have shown good fluorescence properties, high singlet oxygen quantum yield, and potential for Type II photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Tubulin Polymerization Inhibitors
Some derivatives have also been investigated for their role as tubulin polymerization inhibitors, indicating their potential use in antiproliferative therapies against cancer. For example, sulfanilamide-1,2,3-triazole hybrids have exhibited moderate to potent activity against cancer cell lines, with certain compounds showing significant inhibitory effects (Fu, Liu, Zhao, Li, Zhang, & Zhang, 2017).
Carbonic Anhydrase Inhibition
Research has also focused on the inhibition of carbonic anhydrases, which are enzymes involved in various physiological processes. Sulfonamide derivatives, including those structurally related to this compound, have been found to inhibit carbonic anhydrase isozymes, suggesting their potential application in treating diseases like cancer (Garaj et al., 2004).
Mechanism of Action
Sulfonamides
Sulfonamides are a group of drugs that are derived from sulfanilamide, a sulfur-containing chemical. They work by inhibiting the growth of bacteria by preventing them from synthesizing folic acid, which is necessary for their growth .
Triazoles
Triazoles are a class of drugs that inhibit the cytochrome P450-dependent enzyme lanosterol 14α-demethylase, which is necessary for the conversion of lanosterol to ergosterol in fungi. This results in changes in fungal membrane permeability and the inhibition of fungal growth .
Benzylic compounds
Benzylic compounds are those where the carbon atom is bonded to at least one other carbon atom and to a benzene ring. The benzylic position is often the site of metabolic biotransformation, leading to the formation of more polar metabolites that can be excreted from the body .
Fluorobenzyl compounds
The presence of a fluorine atom on the benzyl group can affect the lipophilicity, metabolic stability, and bioavailability of the compound. Fluorine can form a strong bond with carbon, potentially increasing the metabolic stability of the compound .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-N-[1-[4-ethyl-5-[(3-fluorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]ethyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClFN4O2S2/c1-3-25-18(13(2)24-29(26,27)17-9-7-15(20)8-10-17)22-23-19(25)28-12-14-5-4-6-16(21)11-14/h4-11,13,24H,3,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEULPDTSNVMQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC(=CC=C2)F)C(C)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClFN4O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(4Ar,7aS)-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4,5,6,7,7a-hexahydro-2H-cyclopenta[b]pyridine-4a-carboxylic acid](/img/structure/B2491059.png)
![1-[(2,4-Dichlorophenyl)methyl]-3-(4-ethyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)pyridin-2-one](/img/structure/B2491060.png)
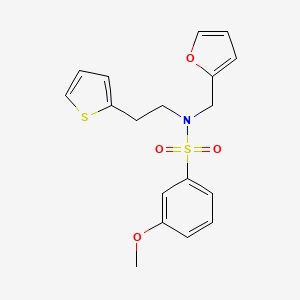

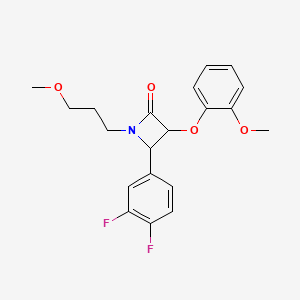
![[2-(5-Chloro-2-methoxyanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2491065.png)

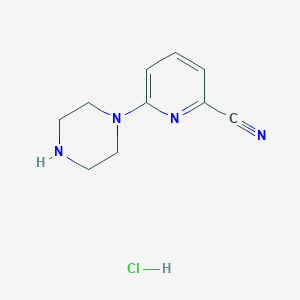
![N-cyclohexyl-2-((3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2491069.png)
![Tert-butyl 2-((2-(imidazo[1,2-a]pyridin-2-yl)phenyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2491071.png)
![2-(1,3-benzothiazol-2-yl)-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B2491072.png)
